5-Hydroxypyrimidin-4(3H)-one hydrochloride
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Overview
Description
5-Hydroxypyrimidin-4(3H)-one hydrochloride is a chemical compound with the molecular formula C4H5ClN2O2 . It has a molecular weight of 148.55 g/mol. It is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 5-Hydroxypyrimidin-4(3H)-one hydrochloride, often involves oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods include a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of 5-Hydroxypyrimidin-4(3H)-one hydrochloride consists of 4 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Chemical reactions involving 5-Hydroxypyrimidin-4(3H)-one hydrochloride can include a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allylic compounds with amidines .Physical And Chemical Properties Analysis
5-Hydroxypyrimidin-4(3H)-one hydrochloride is a solid substance . It has a high GI absorption and is not BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications
Summary of the Application
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted researchers to study the neuroprotective and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . From 14 compounds, six (ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
Heterocycles incorporating a pyrimidopyrimidine scaffold, such as 5-Hydroxypyrimidin-4(3H)-one hydrochloride, have aroused great interest from researchers in the field of medical chemistry due to their privileged biological activities . Future research may focus on further exploring the synthetic routes and biological characteristics of these compounds .
properties
IUPAC Name |
5-hydroxy-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2.ClH/c7-3-1-5-2-6-4(3)8;/h1-2,7H,(H,5,6,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJXOAASQIHMRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypyrimidin-4(3H)-one hydrochloride | |
CAS RN |
1616526-82-9 |
Source
|
Record name | 4(3H)-Pyrimidinone, 5-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616526-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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